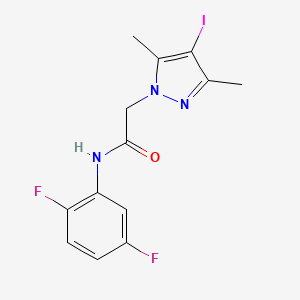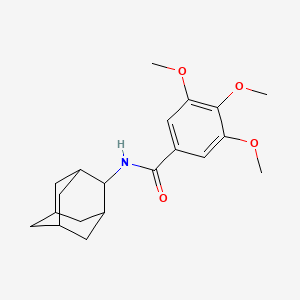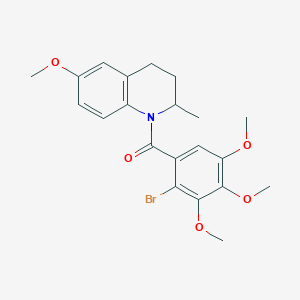![molecular formula C19H17N3O B11068978 4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide](/img/structure/B11068978.png)
4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. Its molecular structure consists of an extended conformation, and it forms infinite hydrogen-bonded chains through its amide, amine, and pyrimidine groups . Imatinib specifically inhibits the activity of tyrosine kinases, making it a crucial player in cancer treatment.
Preparation Methods
Imatinib can be synthesized through various routes. One common method involves the reaction of 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide with appropriate reagents . Industrial production methods typically optimize these synthetic routes for efficiency and yield.
Chemical Reactions Analysis
Imatinib undergoes several types of reactions, including oxidation, reduction, and substitution. Common reagents and conditions are tailored to specific steps in its synthesis. Major products formed during these reactions contribute to its overall structure and pharmacological properties.
Scientific Research Applications
Imatinib’s applications extend beyond leukemia treatment. It plays a role in:
Chemistry: Studying its interactions with proteins and other molecules.
Biology: Investigating its impact on cellular signaling pathways.
Medicine: Treating gastrointestinal stromal tumors (GISTs) and other cancers.
Industry: As an active pharmaceutical ingredient in drug formulations.
Mechanism of Action
Imatinib’s mechanism involves binding to an inactive Abelson tyrosine kinase domain, disrupting cancer cell growth signals. Hydrogen bonds and hydrophobic interactions play a crucial role in this process .
Comparison with Similar Compounds
Imatinib stands out due to its unique structure and specific binding properties. Other similar compounds include dasatinib, nilotinib, and bosutinib, which also target tyrosine kinases but differ in their chemical structures and mechanisms of action.
Properties
Molecular Formula |
C19H17N3O |
|---|---|
Molecular Weight |
303.4 g/mol |
IUPAC Name |
4-methyl-N-[3-(4-methylpyrimidin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C19H17N3O/c1-13-6-8-15(9-7-13)19(23)22-17-5-3-4-16(12-17)18-20-11-10-14(2)21-18/h3-12H,1-2H3,(H,22,23) |
InChI Key |
XDMUJLKXXACNKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC=CC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[(2Z)-3-[(4-methoxy-3-methylphenyl)sulfonyl]-1,3-thiazol-2(3H)-ylidene]-3-methylbenzenesulfonamide](/img/structure/B11068901.png)
![Methyl 1-oxo-2-[3-(propan-2-yloxy)propyl]-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylate](/img/structure/B11068913.png)
![(1S,2S,5R)-2-[5-(1-Adamantyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-YL]-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B11068918.png)
![6,8,9-Trifluoro-7-methoxydibenzo[b,f][1,4]oxazepine](/img/structure/B11068927.png)
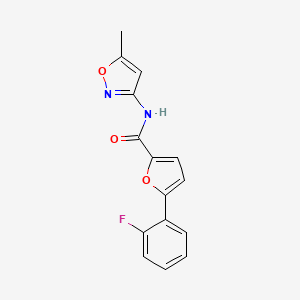
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methylphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11068938.png)
![N-[(2Z)-4-(4-ethylphenyl)-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]pyridin-2-amine](/img/structure/B11068940.png)
![(3Z)-3-({[4-(trifluoromethoxy)phenyl]amino}methylidene)-2H-chromene-2,4(3H)-dione](/img/structure/B11068941.png)
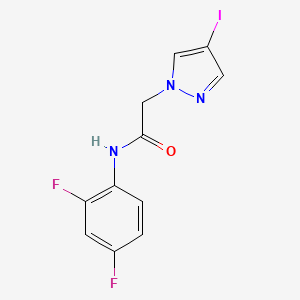
![Methyl 4-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-YL]anilino}-4-oxobutanoate](/img/structure/B11068951.png)
![ethyl 4-({[(2Z)-2-[(4-fluorophenyl)imino]-3-(4-methoxybenzyl)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)benzoate](/img/structure/B11068957.png)
